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molecular formula C15H28O B8504595 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- CAS No. 64611-88-7

1,6-Dodecadien-3-ol, 3,7,11-trimethyl-

Cat. No. B8504595
M. Wt: 224.38 g/mol
InChI Key: RAYSJZWIMVHXOA-UHFFFAOYSA-N
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Patent
US05955636

Procedure details

An autoclave having an internal volume of 3 liters was charged with 630 g of the 3,7,11-trimethyl-6-dodecen -1-yn-3-ol thus obtained, 270 g of hexane and 0.22 g of a Lindlar catalyst (supported on calcium carbonate) to carry out the hydrogenation for 4 hours under hydrogen pressure of 5 to 8 kg/cm2 (gauge pressure) at a temperature of 25 to 43° C. Thereafter, the catalyst was filtered off, and the resultant filtrate was concentrated with a rotary evaporator to give 630 g of crude 3,7,11-trimethyl-1,6-dodecadien-3-ol. Analysis by gas chromatography (column: DC-550, available from Gasukuro Kogyo Inc.; column length: 3 m; column temperature: 160° C.; and column: PEG-20M, available from Gasukuro Kogyo Inc.; column length: 3 m; column temperature: 190° C.) revealed that the conversion of 3,7,11-trimethyl-6-dodecen-1-yn-3-ol was 95.5%, and the selectivity to 3,7,11-trimethyl -1,6-dodecadien-3-ol was 94.6%.
Name
3,7,11-trimethyl-6-dodecen -1-yn-3-ol
Quantity
630 g
Type
reactant
Reaction Step One
Name
Lindlar catalyst
Quantity
0.22 g
Type
catalyst
Reaction Step Two
Quantity
270 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:16])([CH2:5][CH2:6][CH:7]=[C:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])[C:3]#[CH:4]>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].CCCCCC>[CH3:1][C:2]([OH:16])([CH2:5][CH2:6][CH:7]=[C:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:13])[CH3:14])[CH:3]=[CH2:4] |f:1.2.3.4|

Inputs

Step One
Name
3,7,11-trimethyl-6-dodecen -1-yn-3-ol
Quantity
630 g
Type
reactant
Smiles
CC(C#C)(CCC=C(CCCC(C)C)C)O
Step Two
Name
Lindlar catalyst
Quantity
0.22 g
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Step Three
Name
Quantity
270 g
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at a temperature of 25 to 43° C
FILTRATION
Type
FILTRATION
Details
Thereafter, the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the resultant filtrate was concentrated with a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
CC(C=C)(CCC=C(CCCC(C)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 630 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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